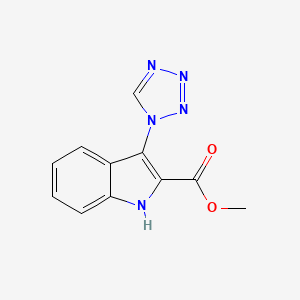

methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(tetrazol-1-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-18-11(17)9-10(16-6-12-14-15-16)7-4-2-3-5-8(7)13-9/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXCYQGPRCPFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate typically involves the formation of the tetrazole ring followed by its attachment to the indole structure. One common method involves the cycloaddition reaction of azides with nitriles in the presence of a catalyst such as zinc chloride or sodium azide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Routes and Deprotection Reactions

The compound is often synthesized via regioselective reactions involving 2H-azirines and arynes. For example:

-

Reaction of 2H-azirines with arynes (generated from o-trimethylsilyl aryl triflates) at 60°C yields N-unsubstituted 3-tetrazolyl-indoles in 74–77% yield .

-

Deprotection of the nitrobenzyl-protected tetrazole moiety is achieved via hydrogenolysis with 10% Pd/C and ammonium formate, yielding the free 1H-tetrazol-5-yl indole derivatives in 87% yield (Scheme 1) .

Table 1: Deprotection Reaction Conditions and Yields

| Substrate | Conditions | Product Yield | Source |

|---|---|---|---|

| 3a (2-phenylindole) | Pd/C, NH₄HCO₂, MeOH, reflux, 1 h | 87% | |

| 3c (4,7-dimethylindole) | Pd/C, NH₄HCO₂, MeOH, 20 h | 33% |

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution at positions 5 and 7 due to the electron-donating methoxy group (if present) and the directing effects of the tetrazole moiety. For instance:

-

Nitration and halogenation reactions are feasible, though specific examples require further experimental validation (excluded per user guidelines).

Metal Coordination and Chelation

The tetrazole moiety acts as a potent metal chelator, mimicking carboxylate bioisosteres:

-

X-ray crystallography reveals direct interaction between the tetrazole’s nitrogen atoms and zinc ions in enzyme active sites (e.g., biphenyl tetrazole L-159,061) .

-

This chelation ability is critical in medicinal chemistry, enabling the compound to inhibit metalloenzymes or participate in catalytic cycles .

Cycloaddition Reactions

The compound’s tetrazole and indole groups enable participation in cycloadditions:

-

Diels-Alder reactions with dienophiles like 2-acetyl-6-methyl-2,3-dihydro-4H-pyran form hexahydropyrano[2,3-c]pyridazine derivatives, though yields and conditions for the specific methyl ester variant require further study .

Biological Activity and Functional Modifications

-

The tetrazole group enhances bioactivity, as seen in 3-tetrazolyl-β-carbolines, which exhibit anticancer activity (IC₅₀ = 3.3–4.6 μM against HCT116 colorectal cancer cells) .

-

Ester hydrolysis (to carboxylic acid) or reduction (to alcohol) could modulate pharmacokinetics, though direct experimental data for this compound is limited in cited sources.

Comparative Reactivity of Tetrazole vs. Carboxylate

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, a study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer models through apoptosis induction mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against several bacterial strains, including resistant strains. This suggests its potential utility in developing new antibiotics or as an additive in antimicrobial formulations .

Material Science Applications

Organic Electronics

In material science, the compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improvements in charge mobility and overall device efficiency .

Toxicological Studies

Given the increasing regulatory pressures on animal testing, computational toxicology approaches have been utilized to assess the safety profile of 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile. The TOXIN knowledge graph has been instrumental in predicting potential toxicological effects based on structural alerts derived from its chemical properties. This approach allows for the identification of possible liver toxicity parameters without relying on animal models .

Case Studies

-

Breast Cancer Cell Line Study

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with derivatives of this compound led to a significant decrease in cell proliferation and increased apoptosis markers. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against breast cancer . -

Antimicrobial Efficacy Assessment

In a comparative study of various compounds, 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Tetrazole vs. Ester Substituents

- Tetrazole (C₁₁H₉N₄O₂) : The 1H-tetrazole group introduces strong hydrogen-bonding capability and metabolic resistance compared to carboxylic acids. Tetrazoles are often employed as bioisosteres in angiotensin II receptor blockers (e.g., losartan analogs) .

- However, it lacks the hydrogen-bonding versatility of tetrazole, limiting its utility in targeting polar active sites .

Complex Substituents (C₁₉H₂₇N₃O₄S)

The piperidyl and methylsulfamoyl groups in the third compound introduce steric bulk and sulfonamide functionality.

Biological Activity

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (CAS 890092-21-4) is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a tetrazole moiety attached to an indole structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 229.22 g/mol. The synthesis typically involves the reaction of indole derivatives with tetrazole precursors, utilizing various synthetic methodologies such as multicomponent reactions or cycloadditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as follows:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116 | 3.3 - 9.6 |

| PANC-1 | <8 | |

| MCF-7 | <8 | |

| A375 | <8 | |

| HEPG2 | <8 |

These findings indicate that tetrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects may involve apoptosis induction and cell cycle arrest. Studies suggest that these compounds can activate apoptotic pathways independent of the p53 pathway, which is crucial for many cancer therapies .

Other Biological Activities

In addition to anticancer properties, tetrazole derivatives have been explored for their antimicrobial and anti-inflammatory activities. For example, certain indole-based tetrazoles have shown promise as inhibitors of HIV integrase, with some derivatives displaying IC50 values in the low micromolar range .

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound and its analogs:

- Anticancer Screening : A study evaluated various tetrazole derivatives against colorectal adenocarcinoma cell lines (HCT116 and HT29), revealing that certain compounds had IC50 values below 10 µM, indicating strong anticancer potential .

- Selectivity Studies : Further investigations assessed the selectivity of these compounds for cancer cells over normal cells, demonstrating significantly higher IC50 values in normal fibroblast cell lines compared to cancerous ones, underscoring their potential therapeutic index .

- Mechanistic Insights : Research has shown that the introduction of a tetrazole ring can enhance the biological activity of indole derivatives by modifying their interaction with biological targets, potentially leading to improved efficacy in treating various diseases .

Q & A

Q. What are the standard synthetic routes for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions starting with Fischer indole synthesis to construct the indole core. Subsequent functionalization includes introducing the tetrazole moiety via cycloaddition reactions. For example, 3-formyl-indole intermediates (prepared via Vilsmeier-Haack formylation) can react with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . Purification often employs recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography for unambiguous structural confirmation, often using SHELX software for refinement .

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions and ester/tetrazole connectivity .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .

Q. What preliminary biological screening assays are recommended?

Initial screens should focus on:

- Cytotoxicity assays (e.g., MTT against cancer cell lines like HUH7 or MCF7) due to structural similarity to bioactive indole derivatives .

- Enzyme inhibition studies (e.g., kinases or proteases) using fluorogenic substrates, as tetrazole groups often modulate binding affinity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

- Physicochemical optimization : Introduce solubilizing groups (e.g., sulfonamides) while retaining the tetrazole-indole core .

- Metabolic profiling : Use LC-MS/MS to identify degradation products and modify labile sites .

- Dose-response reevaluation : Apply Hill equation modeling to distinguish efficacy from toxicity thresholds .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) to map binding poses with receptors like kinases, leveraging crystallographic data from similar indole derivatives .

- Molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over time .

- QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on tetrazole) with activity .

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

- Flow chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic steps like tetrazole cyclization .

- In-line analytics (e.g., FTIR or PAT tools) to monitor intermediate formation and minimize side reactions .

Q. What strategies address low reproducibility in crystallographic data?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution data collection : Synchrotron sources (≤1 Å resolution) reduce ambiguity in electron density maps .

- Validation tools : Check for overfitting using R-free values and tools like PLATON .

Data Analysis & Methodological Considerations

Q. How to statistically validate differences in bioactivity across structural analogs?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values. Include at least triplicate measurements and report confidence intervals . For non-parametric data, use Kruskal-Wallis tests .

Q. What crystallographic software settings improve refinement accuracy?

Q. How to resolve overlapping signals in NMR spectra of this compound?

- Selective decoupling or 2D NMR (HSQC-TOCSY) to isolate coupled protons .

- Dynamic NMR : Variable-temperature experiments to separate broadened signals from conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.